Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide
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Overview
Description
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide is a chemical compound known for its unique structure and properties. It is characterized by the presence of three phenyl groups, each substituted with two trifluoromethyl groups, attached to a central phosphorus atom. This compound is widely used in various fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide typically involves the reaction of tris[3,5-bis(trifluoromethyl)phenyl]phosphine with an oxidizing agent. Common oxidizing agents include hydrogen peroxide or oxygen. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to tris[3,5-bis(trifluoromethyl)phenyl]phosphine.
Substitution: The phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen in an inert atmosphere.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the oxide form, while reduction reverts it to the phosphine form.
Scientific Research Applications
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The trifluoromethyl groups enhance the stability and reactivity of the compound, making it a valuable tool in both research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- Tris[4-(trifluoromethyl)phenyl]phosphine
- Tris[3,4-bis(trifluoromethyl)phenyl]phosphine
Uniqueness
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide is unique due to the specific positioning of the trifluoromethyl groups on the phenyl rings. This arrangement provides distinct electronic and steric properties, making it more effective in certain catalytic applications compared to its analogs.
Properties
CAS No. |
820253-16-5 |
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Molecular Formula |
C24H9F18OP |
Molecular Weight |
686.3 g/mol |
IUPAC Name |
1-bis[3,5-bis(trifluoromethyl)phenyl]phosphoryl-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C24H9F18OP/c25-19(26,27)10-1-11(20(28,29)30)5-16(4-10)44(43,17-6-12(21(31,32)33)2-13(7-17)22(34,35)36)18-8-14(23(37,38)39)3-15(9-18)24(40,41)42/h1-9H |
InChI Key |
RYPCLALNNFWKCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)P(=O)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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